molecular formula C6H7Na2O5P B6591042 DisodiuM Phenyl Phosphate Hydrate CAS No. 1260375-37-8

DisodiuM Phenyl Phosphate Hydrate

Cat. No.: B6591042
CAS No.: 1260375-37-8
M. Wt: 236.07 g/mol
InChI Key: QPXRAGHWHMEVOR-UHFFFAOYSA-L
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Description

Disodium phenyl phosphate hydrate is a chemical compound with the molecular formula C6H5PO4Na2·2H2O. It is also known as phenyl phosphate disodium salt dihydrate. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Disodium phenyl phosphate hydrate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in enzyme assays, particularly for detecting phosphatase activity.

    Medicine: It is used in the development of diagnostic assays and as a potential therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium phenyl phosphate hydrate can be synthesized through the neutralization of phenyl phosphoric acid with sodium hydroxide. The reaction typically involves dissolving phenyl phosphoric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline form of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors where the temperature, pH, and concentration of reactants are monitored and adjusted as needed.

Chemical Reactions Analysis

Types of Reactions

Disodium phenyl phosphate hydrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phenol and phosphoric acid.

    Substitution Reactions: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.

    Complexation: It can form complexes with metal ions, which is useful in various analytical applications.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic conditions.

    Substitution: Various nucleophiles under appropriate conditions.

    Complexation: Metal salts in aqueous solutions.

Major Products

    Hydrolysis: Phenol and phosphoric acid.

    Substitution: Depending on the nucleophile, various substituted phenyl phosphates.

    Complexation: Metal-phenyl phosphate complexes.

Mechanism of Action

The mechanism of action of disodium phenyl phosphate hydrate involves its ability to donate phosphate groups in biochemical reactions. It acts as a substrate for phosphatase enzymes, which catalyze the hydrolysis of phosphate esters. This reaction is crucial in various biological processes, including energy metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Disodium phosphate: Na2HPO4

    Sodium phenyl phosphate: C6H5PO4Na

    Sodium phosphate dibasic: Na2HPO4·7H2O

Uniqueness

Disodium phenyl phosphate hydrate is unique due to its phenyl group, which imparts distinct chemical properties compared to other sodium phosphates. This makes it particularly useful in specific analytical and biochemical applications where the phenyl group plays a crucial role.

Properties

IUPAC Name

disodium;phenyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O4P.2Na.H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXRAGHWHMEVOR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Na2O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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